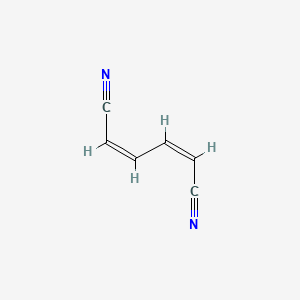

cis,cis-Mucononitrile

Übersicht

Beschreibung

Cis,cis-Mucononitrile, also known as Z,Z-2,4-hexadienedinitrile, can be prepared by the copper-catalyzed oxidation of o-phenylenediamine . It is a highly reactive compound.

Synthesis Analysis

The synthesis of cis,cis-Mucononitrile involves the copper-catalyzed oxidation of o-phenylenediamine . Additionally, Pt-catalyzed addition of diethylphosphine to cis,cis-Mucononitrile yields a new diphosphine, Et2PCH(CN)CH(CH2CH2CN)PEt2 .Molecular Structure Analysis

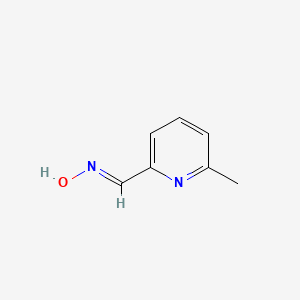

The molecular structure of cis,cis-Mucononitrile is represented by the linear formula NCCH=CHCH=CHCN . It has a molecular weight of 104.11 g/mol .Chemical Reactions Analysis

Cis,cis-Mucononitrile undergoes various chemical reactions. For instance, it can be converted to muconolactone through a cyclo-isomerization process . The reaction mechanism involves the irreversible ring closing of MA to produce lactones .Physical And Chemical Properties Analysis

Cis,cis-Mucononitrile has a melting point of 128-131 °C . It is soluble in water and organic solvents such as acetone and ethanol.Wissenschaftliche Forschungsanwendungen

Enzyme Substrate Specificity and Binding Mode Analysis

cis,cis-Mucononitrile: has been studied for its interaction with aliphatic nitrilases. Computational studies have shown that it exhibits the highest binding affinity with most of the studied proteins, indicating its potential as a substrate for nitrilase enzymes . This property is significant for understanding enzyme specificity and could be utilized in biocatalysis applications where nitrilase enzymes are used to convert nitriles into their corresponding carboxylic acids and ammonia.

Production of Biobased Polymers

The compound serves as a precursor in the synthesis of functional polymers. By incorporating cis,cis-Mucononitrile into polymer chains, researchers can tailor the electrical, optical, or mechanical characteristics of materials for various material science applications. This application is crucial for developing new materials with specific desired properties.

Renewable Chemical Production

cis,cis-Mucononitrile: is involved in the production of renewable chemicals such as terephthalic and 1,4-cyclohexanedicarboxylic acids from biomass. These acids are essential monomers for the polyester and polyamide industries and are traditionally derived from petroleum-based sources. The use of cis,cis-Mucononitrile in this process represents a sustainable alternative .

Coordination Chemistry and Catalysis

In coordination chemistry, cis,cis-Mucononitrile can be used to study the thermal decomposition mechanisms of coordination polymers. These polymers have applications in catalysis and materials science, where understanding the decomposition process is vital for designing materials with specific thermal properties .

Molecular Docking Studies

cis,cis-Mucononitrile: is used in molecular docking studies to predict the binding mode and substrate specificity of enzymes. This application is particularly relevant in drug discovery and design, where knowing how a molecule interacts with a target protein can inform the development of new pharmaceuticals .

Chemical Synthesis

The compound may be used in chemical synthesis, where it acts as a building block for creating new molecules. For example, the Pt-catalyzed addition of diethylphosphine to cis,cis-Mucononitrile yields new diphosphines, which have potential applications in various chemical reactions .

Wirkmechanismus

Target of Action

The primary target of cis,cis-Mucononitrile is the biochemical pathway that leads to the production of valuable polymers and drugs, such as adipic acid and terephthalic acid . This compound is used as a starting material in these processes .

Mode of Action

cis,cis-Mucononitrile interacts with its targets through a series of chemical reactions. It can be prepared by the copper-catalyzed oxidation of o-phenylenediamine . In the presence of catalysts, it can be converted into valuable industrial chemicals .

Biochemical Pathways

cis,cis-Mucononitrile is involved in the production of renewable terephthalic and 1,4-cyclohexanedicarboxylic acids from biomass via muconic acid . In this conversion scheme, cis,cis-mucononic acid is first obtained by fermentation using either sugar or lignin monomers as a feedstock . The diunsaturated cis,cis-diacid is then isomerized to trans,trans-muconic acid, reacted with biobased ethylene through Diels–Alder cycloaddition, and further hydrogenated or dehydrogenated to yield the desired 100% renewable cyclic dicarboxylic acid .

Pharmacokinetics

Its conversion into valuable chemicals involves a series of chemical reactions, including isomerization, diels–alder cycloaddition, and hydrogenation or dehydrogenation . These reactions likely influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.

Result of Action

The result of cis,cis-Mucononitrile’s action is the production of valuable chemicals, such as adipic acid and terephthalic acid . These chemicals are important monomers for the polyester and polyamide industries .

Action Environment

The action of cis,cis-Mucononitrile is influenced by environmental factors such as pH. For instance, the reactivity of muconic acid in aqueous media strongly depends on pH . Conversely, under acidic conditions, cis,cis-muconic acid readily isomerizes to its cis,trans-isomer .

Safety and Hazards

Cis,cis-Mucononitrile is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2Z,4Z)-hexa-2,4-dienedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2/c7-5-3-1-2-4-6-8/h1-4H/b3-1-,4-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQYLCRMTTXKHS-CCAGOZQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC#N)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\C#N)\C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis,cis-Mucononitrile | |

CAS RN |

1557-59-1 | |

| Record name | 2,4-Hexadienedinitrile, (2Z,4Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001557591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis,cis-Mucononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-HEXADIENEDINITRILE, (2Z,4Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6GQ3TN24V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What are the common synthetic routes for producing cis,cis-mucononitrile?

A: cis,cis-Mucononitrile can be synthesized through several methods. One approach involves the copper-catalyzed oxidation of o-phenylenediamine. This method utilizes molecular oxygen and copper salts as catalysts, leading to the efficient formation of cis,cis-mucononitrile at room temperature [, ]. Another method involves oxidizing 2-aminobenzotriazole with lead tetra-acetate or iodobenzene diacetate, resulting in high yields of cis,cis-mucononitrile [].

Q2: Can you describe the structural characteristics of cis,cis-mucononitrile?

A: cis,cis-Mucononitrile (C6H4N2) is a conjugated diene with two nitrile (CN) groups on each end, positioned on the same side of the double bond (cis configuration). While the provided research does not explicitly detail its spectroscopic data, NMR studies have used cis,cis-mucononitrile as a solute to investigate liquid crystalline behaviour, confirming its structure [].

Q3: Are there any notable applications for cis,cis-mucononitrile in chemical synthesis?

A: While the provided research focuses on the synthesis of cis,cis-mucononitrile, one study highlights its use in studying liquid crystalline phases []. It was utilized as a solute to understand the ordering and behaviour of molecules within these phases, showcasing its application in material science research.

Q4: What is known about the reaction mechanisms involved in the synthesis of cis,cis-mucononitrile?

A: The copper-catalyzed oxidation of o-phenylenediamine to cis,cis-mucononitrile likely proceeds through a metal-catalyzed oxidative cleavage of the aromatic ring []. While detailed mechanistic studies are not presented in the provided research, the proposed mechanism involves the formation of a copper-nitrogen bonded intermediate followed by intramolecular reactions ultimately leading to ring cleavage and mucononitrile formation.

Q5: Has the regiochemistry of reactions involving cis,cis-mucononitrile been investigated?

A: Although not directly focused on cis,cis-mucononitrile, one study investigated the regiochemistry of a platinum-catalyzed hydrophosphination reaction using a structurally similar diene, cis,cis-mucononitrile []. This research highlights the potential for regioselectivity in reactions involving dienes like cis,cis-mucononitrile, depending on the catalyst and reaction conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diazanium;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B1143335.png)